molecular formula C24H19NO B12912267 1-(3-Methylphenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole CAS No. 654651-09-9

1-(3-Methylphenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole

Cat. No.: B12912267
CAS No.: 654651-09-9
M. Wt: 337.4 g/mol
InChI Key: QMADKXABCZTNDM-UHFFFAOYSA-N
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Description

3-Phenyl-1-(m-tolyl)-1,4-dihydrochromeno[4,3-b]pyrrole is a complex heterocyclic compound that combines the structural features of chromene and pyrrole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-(m-tolyl)-1,4-dihydrochromeno[4,3-b]pyrrole typically involves multicomponent reactions. One common method is the three-component reaction involving an aromatic aldehyde, a malono derivative, and a phenyl hydrazine derivative. This reaction is usually carried out in a solvent such as ethanol or water at room temperature .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-(m-tolyl)-1,4-dihydrochromeno[4,3-b]pyrrole can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Phenyl-1-(m-tolyl)-1,4-dihydrochromeno[4,3-b]pyrrole has various applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyl-1-(m-tolyl)-1,4-dihydrochromeno[4,3-b]pyrrole involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind with high affinity to specific sites, thereby modulating biological pathways. For example, it may inhibit enzyme activity or block receptor sites, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-1-(m-tolyl)-1,4-dihydrochromeno[4,3-b]pyrrole is unique due to its combined chromene and pyrrole structure, which provides a versatile framework for various chemical modifications and applications. This dual structure enhances its potential for interacting with multiple biological targets, making it a valuable compound for research and development.

Properties

CAS No.

654651-09-9

Molecular Formula

C24H19NO

Molecular Weight

337.4 g/mol

IUPAC Name

1-(3-methylphenyl)-3-phenyl-4H-chromeno[4,3-b]pyrrole

InChI

InChI=1S/C24H19NO/c1-17-8-7-11-19(14-17)25-15-21(18-9-3-2-4-10-18)22-16-26-23-13-6-5-12-20(23)24(22)25/h2-15H,16H2,1H3

InChI Key

QMADKXABCZTNDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(C3=C2C4=CC=CC=C4OC3)C5=CC=CC=C5

Origin of Product

United States

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